molecular formula C20H10N2O6S2 B609660 NSC-658497 CAS No. 909197-38-2

NSC-658497

カタログ番号: B609660
CAS番号: 909197-38-2
分子量: 438.42
InChIキー: DJFUFNNDOAUACG-FUVGAYRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NSC-658497 is a small molecule inhibitor that targets the guanine nucleotide exchange factor, SOS1. This compound has shown significant potential in inhibiting the interaction between SOS1 and Ras, a family of proteins involved in cell proliferation and survival. Elevated Ras signaling activity is often associated with various human cancers .

準備方法

The synthesis of NSC-658497 involves several steps, including the preparation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by research institutions or companies. the compound is commercially available for research purposes .

化学反応の分析

NSC-658497 undergoes several types of chemical reactions, primarily focusing on its interaction with SOS1. The compound binds to the catalytic site of SOS1, competitively inhibiting the SOS1-Ras interaction. This inhibition is dose-dependent and has been shown to suppress downstream signaling activities and associated cell proliferation .

科学的研究の応用

Cell Proliferation Inhibition

Research has demonstrated that NSC-658497 effectively inhibits cell proliferation in multiple cancer cell lines, including:

  • NIH 3T3 Mouse Fibroblasts : Dose-dependent inhibition of EGF-stimulated Ras activation and downstream ERK1/2 and AKT signaling was observed. The compound inhibited cell proliferation similarly to SOS1-specific siRNA knockdown approaches .
  • Prostate Cancer Cells : In DU-145 and PC-3 cell lines, this compound inhibited Ras-GTP activity and downstream signaling, leading to reduced cell proliferation .
  • Ovarian and Lung Cancer Cells : The compound was most effective against non-small cell lung cancer cells (HOP-92) and ovarian cancer cells (OVCAR-3) with wild-type K-Ras status .

Selectivity for Wild-Type K-Ras

This compound has been shown to selectively inhibit the growth of cells expressing wild-type K-Ras over those with oncogenic K-Ras mutations. This selectivity is significant because it suggests a targeted therapeutic approach that minimizes impact on normal cells while effectively combating tumors driven by wild-type Ras .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified critical chemical moieties within this compound that contribute to its inhibitory activity. For instance:

  • The nitrophenyl group is essential for binding to SOS1, with modifications leading to varying degrees of activity.
  • Mutagenesis studies indicated that specific residues within the SOS1 catalytic site interact with this compound, confirming its binding mechanism .

In Vivo Efficacy

While most studies have focused on in vitro applications, preliminary assessments suggest that this compound may also exhibit efficacy in vivo. Further research is necessary to evaluate its pharmacokinetics and therapeutic potential in animal models.

Clinical Relevance

Given the role of Ras mutations in approximately 30% of human cancers, this compound's ability to inhibit SOS1-mediated Ras activation positions it as a promising candidate for further clinical development. It may offer a novel approach to treating cancers that are resistant to conventional therapies targeting downstream signaling pathways .

作用機序

The mechanism of action of NSC-658497 involves its binding to the catalytic site of SOS1. By competitively inhibiting the SOS1-Ras interaction, this compound effectively suppresses the guanine nucleotide exchange factor activity of SOS1. This inhibition leads to a decrease in Ras activation and downstream signaling, ultimately affecting cell proliferation and survival .

類似化合物との比較

NSC-658497 is unique in its ability to specifically target the SOS1-Ras interaction. Similar compounds include other small molecule inhibitors that target different components of the Ras signaling pathway, such as NSC-674954. These compounds also show efficacy in inhibiting Ras activation but may differ in their specific targets and mechanisms of action .

生物活性

NSC-658497 is a small molecule inhibitor specifically targeting the Son of Sevenless (SOS1) protein, which plays a crucial role in the activation of the Ras signaling pathway. This pathway is pivotal in various cellular processes, including proliferation, differentiation, and survival, making it a significant focus in cancer research. The compound has shown promising biological activity in several studies, demonstrating its potential as an anticancer agent.

This compound functions by binding to the catalytic site of SOS1, thereby inhibiting its ability to facilitate the exchange of GDP for GTP on Ras proteins. This inhibition leads to a decrease in Ras activation and subsequent downstream signaling through pathways such as RAF-MEK-ERK and PI3K-AKT.

Key Findings:

  • Inhibition of Ras Activation : this compound was shown to dose-dependently inhibit EGF-stimulated Ras activation in NIH 3T3 mouse fibroblasts, without affecting EGFR activation directly .
  • Downstream Signaling Effects : The compound also inhibited downstream targets ERK1/2 and AKT, which are critical for cell proliferation. This effect was observed in both fibroblast and cancer cell lines, including prostate cancer cells .
  • Selectivity : Notably, this compound selectively inhibited SOS1-mediated Ras signaling without affecting other GTPases like R-Ras and Rac1 .

In Vitro Studies

A series of experiments were conducted to evaluate the efficacy of this compound across different cell lines:

Cell LineTreatment ConcentrationEffect on Ras ActivationEffect on Cell Proliferation
NIH 3T30 - 50 µMInhibitedReduced
DU-145 (Prostate)0 - 50 µMInhibitedReduced
PC-3 (Prostate)0 - 50 µMInhibitedReduced
HOP-92 (Lung)0 - 50 µMInhibitedReduced
OVCAR-3 (Ovary)0 - 50 µMInhibitedReduced

These findings suggest that this compound is particularly effective against cells expressing wild-type K-Ras, indicating its potential therapeutic application in cancers where Ras is not mutated .

Case Studies

  • Prostate Cancer : In studies involving DU-145 and PC-3 prostate cancer cell lines, this compound demonstrated significant inhibition of both Ras-GTP activity and downstream signaling pathways. The results were comparable to those obtained with SOS1-specific siRNA knockdown techniques .
  • Non-Small Cell Lung Cancer : The compound was also tested against HOP-92 cells, where it exhibited a notable reduction in cell viability and proliferation, highlighting its potential in treating lung cancers with wild-type Ras .

特性

IUPAC Name

(3Z)-3-[[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N2O6S2/c23-17-13-3-1-2-4-15(13)28-19(25)14(17)10-21-18(24)16(30-20(21)29)9-11-5-7-12(8-6-11)22(26)27/h1-10H/b14-10-,16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFUFNNDOAUACG-FUVGAYRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/N3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NSC-658497

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。